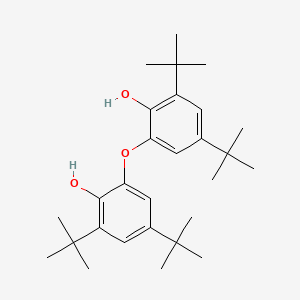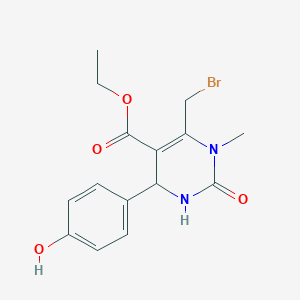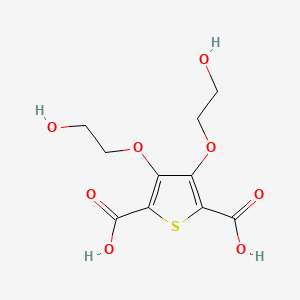![molecular formula C22H28N2O6 B4302884 ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE](/img/structure/B4302884.png)
ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE
Descripción general
Descripción
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[45]deca-6,9-dien-8-ylidene]acetate is a complex organic compound with the molecular formula C22H28N2O6 This compound is characterized by its unique spirocyclic structure, which includes multiple functional groups such as cyano, ethoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a suitable spirocyclic ketone with ethyl cyanoacetate under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as column chromatography or recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or reduce carbonyl groups to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE involves its interaction with specific molecular targets. The cyano and carbonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the spirocyclic structure.
Dimethoxyacetophenone: Shares methoxy groups but differs in overall structure and reactivity.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate is unique due to its combination of a spirocyclic core with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
ethyl 2-cyano-2-[(1Z)-1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-7-29-19(25)11-16-22(13-21(3,4)24-16)17(27-5)9-14(10-18(22)28-6)15(12-23)20(26)30-8-2/h9-11,24H,7-8,13H2,1-6H3/b15-14?,16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDXBAXOHWDIO-UFMHNAQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4302809.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4302816.png)
![N-[2-(HEXYLOXY)PHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B4302831.png)

![3-(3,4-DIMETHOXYPHENYL)-3-[(2-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4302844.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4302851.png)
![METHYL 6-ACETYL-7-(3-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4302859.png)
![3-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4302868.png)



![2,6-DIMETHYL-4-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}MORPHOLINE](/img/structure/B4302885.png)


